Methyl3-(1-ethyl-1H-pyrazol-3-YL)propiolate
CAS No.:
Cat. No.: VC17629305
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O2 |
|---|---|
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | methyl 3-(1-ethylpyrazol-3-yl)prop-2-ynoate |
| Standard InChI | InChI=1S/C9H10N2O2/c1-3-11-7-6-8(10-11)4-5-9(12)13-2/h6-7H,3H2,1-2H3 |
| Standard InChI Key | PJMOAGFPJVHCCO-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=CC(=N1)C#CC(=O)OC |
Introduction
Structural and Chemical Properties
Methyl 3-(1-ethyl-1H-pyrazol-3-yl)propiolate (CAS: 1354706-95-8) has the molecular formula CHNO and a molecular weight of 192.21 g/mol . The structure consists of a pyrazole ring substituted with an ethyl group at the N1 position and a propiolate ester (-O-C≡C-COOCH) at the C3 position. Key physicochemical properties such as density, boiling point, and melting point remain unreported in the literature, highlighting a gap in experimental characterization .
Table 1: Physicochemical Properties of Methyl 3-(1-Ethyl-1H-Pyrazol-3-yl)Propiolate
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 192.21 g/mol |
| CAS Number | 1354706-95-8 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The absence of experimental data for this compound contrasts with related pyrazole derivatives, such as ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate, which has been synthesized with yields exceeding 80% under optimized conditions .
Synthetic Methodologies
While no direct synthesis routes for Methyl 3-(1-ethyl-1H-pyrazol-3-yl)propiolate are documented, analogous pyrazole-propiolate esters can be synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions. For example:
Alkoxy-Substitution Reactions
A novel SNAr reaction reported for imidazo[1,5-a]pyrazine derivatives demonstrates the feasibility of substituting bromine atoms at the C6 position with phenols or alkoxy groups under basic conditions (e.g., CsCO at 180°C) . Adapting this method, the propiolate group could potentially be introduced via reaction with methyl propiolate in the presence of a strong base.
Esterification and Cyclization
The synthesis of ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate involves treating 3-ethyl-5-pyrazolecarboxylic acid with dimethyl carbonate and NaH in dimethylformamide (DMF) at 110°C . Similarly, Methyl 3-(1-ethyl-1H-pyrazol-3-yl)propiolate might be synthesized through esterification of the corresponding propiolic acid derivative using methylating agents like dimethyl carbonate.
Applications in Medicinal Chemistry
The propiolate moiety’s triple bond offers unique reactivity for click chemistry applications, enabling conjugation with biomolecules or fluorophores. Additionally, the ethyl group at N1 may improve metabolic stability compared to methyl-substituted analogs, as seen in pharmacokinetic studies of related compounds .
Future Directions
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Synthetic Optimization: Developing scalable routes using NaH-mediated alkylation or Pd-catalyzed cross-coupling reactions.
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Biological Screening: Evaluating PDE inhibition, antitrypanosomal, and anticancer activity in vitro.
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Computational Studies: Docking simulations to predict binding affinities for PDE isoforms or parasitic targets.
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